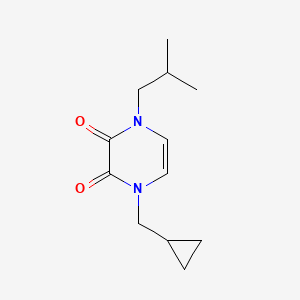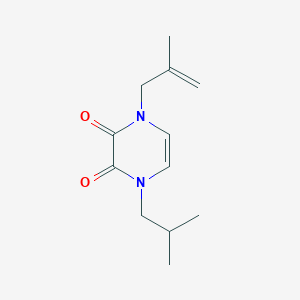![molecular formula C19H23N3O B6461029 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549027-02-1](/img/structure/B6461029.png)
2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is an organic compound with a unique structure that comprises a pyridine ring, an octahydropyrrolo[3,4-b]pyrrole framework, and a phenoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the formation of the octahydropyrrolo[3,4-b]pyrrole core, which can be prepared through a Diels-Alder reaction followed by hydrogenation. Next, the pyridine ring is introduced via a nucleophilic substitution reaction. Finally, the phenoxyethyl group is added using an alkylation reaction under mild conditions.
Industrial Production Methods: For industrial-scale production, the process must be optimized for yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and catalytic systems are often employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, resulting in the formation of various oxidized derivatives.
Reduction: Reductive conditions can lead to the saturation of double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reductive agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride or other Lewis acids.
Major Products Formed: The major products formed from these reactions vary based on the conditions and reagents used but include oxidized derivatives, reduced compounds, and variously substituted pyridine derivatives.
科学的研究の応用
Chemistry: 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is utilized in organic synthesis as an intermediate for the development of novel compounds with potential chemical applications.
Biology: In biological research, this compound may serve as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Industry: In industrial applications, it could be used in the synthesis of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the phenoxyethyl group may enhance binding affinity to certain targets, while the octahydropyrrolo[3,4-b]pyrrole structure contributes to the overall stability and reactivity of the compound. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
2-[1-(2-phenylethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
2-[1-(2-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
2-[1-(2-benzyloxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Uniqueness: Compared to these similar compounds, 2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine stands out due to the presence of the phenoxyethyl group, which may confer unique physicochemical properties and biological activities. Its distinct structure allows for specific interactions in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
1-(2-phenoxyethyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-6-17(7-3-1)23-13-12-21-11-9-16-14-22(15-18(16)21)19-8-4-5-10-20-19/h1-8,10,16,18H,9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINARNYFOUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)

![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)
![4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461015.png)
![4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461036.png)
![5-[(4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461049.png)
![1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461055.png)
